molecular formula C24H17ClN2O2S B11089044 (2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile

Cat. No.: B11089044
M. Wt: 432.9 g/mol
InChI Key: NKMSWJCXUULFJN-LDADJPATSA-N
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Description

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile is a complex organic molecule with potential applications in various scientific fields. This compound features a benzothiazole ring, a chlorobenzyl group, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the chlorobenzyl and methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and nitrile-forming reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for developing enzyme inhibitors.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction pathways, enzyme inhibition, and receptor modulation.

Properties

Molecular Formula

C24H17ClN2O2S

Molecular Weight

432.9 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]prop-2-enenitrile

InChI

InChI=1S/C24H17ClN2O2S/c1-28-21-11-8-17(13-22(21)29-15-16-6-9-19(25)10-7-16)12-18(14-26)24-27-20-4-2-3-5-23(20)30-24/h2-13H,15H2,1H3/b18-12+

InChI Key

NKMSWJCXUULFJN-LDADJPATSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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